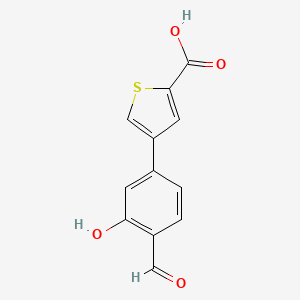
6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%
Descripción general
Descripción
6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%, is a chemical compound that is used in a variety of scientific applications. It is a white to off-white crystalline powder that is soluble in water, ethanol, and methanol. It is a chlorinated phenol and is used in the synthesis of other compounds, as a reagent in biochemical and physiological studies, and in the development of pharmaceuticals.
Aplicaciones Científicas De Investigación
6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%, is used in a variety of scientific research applications. It is used as a reagent in biochemical and physiological studies, and in the development of pharmaceuticals. It is also used in the synthesis of other compounds, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%, is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to be involved in the inhibition of the production of certain compounds, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%, are not fully understood. However, it is believed to have anti-inflammatory and analgesic properties. It has also been shown to have antioxidant and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%, in laboratory experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, it is important to note that the compound is toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research on 6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%. These include further studies on the mechanism of action, the development of new applications, and the evaluation of its safety and efficacy. Additionally, further research could be conducted on its potential as a therapeutic agent and its role in the synthesis of other compounds.
Métodos De Síntesis
6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%, is synthesized through a two-step reaction. The first step involves the reaction of 4-chloro-2-methylphenol with formaldehyde in the presence of an acid catalyst. This reaction produces the desired compound, 6-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%. The second step involves the purification of the compound by recrystallization.
Propiedades
IUPAC Name |
3-(4-chloro-2-methylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-11(15)5-6-12(9)13-4-2-3-10(8-16)14(13)17/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAHUMBHDYOCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685198 | |
| Record name | 4'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloro-2-methylphenyl)-2-formylphenol | |
CAS RN |
1261907-27-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxaldehyde, 4′-chloro-2-hydroxy-2′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261907-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















